

Hexadecanolide: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexadecanolide**

Cat. No.: **B1673137**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Hexadecanolide, a macrocyclic lactone, is a synthetic fragrance ingredient valued for its persistent, sweet, and musky aroma. It finds application in a variety of consumer products, including perfumes, soaps, and shampoos. This technical guide provides an in-depth overview of the safety, toxicity, and handling of **Hexadecanolide**, drawing from available safety data sheets and scientific assessments.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **Hexadecanolide** is essential for its safe handling and use in experimental settings.

Property	Value	Reference
Chemical Name	Oxacycloheptadecan-2-one	[1]
CAS Number	109-29-5	[1]
Molecular Formula	C ₁₆ H ₃₀ O ₂	[1]
Molecular Weight	254.41 g/mol	[2]
Physical State	Solid	[3] [4]
Appearance	White to slightly pale yellow crystal or lump	[1] [3]
Melting Point	33 - 34 °C	[4]
Flash Point	> 100 °C (> 212 °F)	[4]
Boiling Point	188 °C at 2.0 kPa	[3]

Toxicological Profile

The toxicological profile of **Hexadecanolide** has been evaluated through a combination of direct testing and read-across approaches with structurally similar molecules.

Acute Toxicity

Studies on the acute toxicity of **Hexadecanolide** indicate a low order of toxicity via oral and dermal routes of exposure.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5000 mg/kg	[3] [5]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg	[3] [5]

Skin and Eye Irritation

The potential for **Hexadecanolide** to cause skin and eye irritation has been a focus of its safety assessment. While some sources classify it as a skin irritant, the majority of reports suggest it

does not meet the criteria for GHS hazard classification.

Endpoint	Result	Reference
Skin Irritation	Causes skin irritation (in a minority of reports)	[2]
Eye Irritation	Causes serious eye irritation	[3]

Sensitization

Based on data from a read-across analog, ω -pentadecalactone, a No Expected Sensitization Induction Level (NESIL) has been established for **Hexadecanolide**.

Endpoint	Value	Reference
Skin Sensitization (NESIL)	5500 $\mu\text{g}/\text{cm}^2$	[6]

Genotoxicity

Hexadecanolide has been found to be non-genotoxic in a battery of tests.

Assay	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Not mutagenic	[6]
In vitro Chromosome Aberration Study	Non-clastogenic	[6]

Repeated Dose Toxicity

The repeated dose toxicity of **Hexadecanolide** has been assessed using data from a read-across analog, oxacyclohexadecen-2-one.

Endpoint	Value	Reference
No Observed Adverse Effect Level (NOAEL)	1000 mg/kg/day	[6]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **Hexadecanolide** are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (OECD 471)

This study is conducted to assess the potential of a substance to induce gene mutations. The protocol involves:

- **Test Strains:** Utilizing strains of *Salmonella typhimurium* and *Escherichia coli* with specific mutations that render them unable to synthesize an essential amino acid.
- **Exposure:** The test substance is incubated with the bacterial strains, both with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism.
- **Observation:** The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential. For **Hexadecanolide**, no increase in revertant colonies was observed.[6]

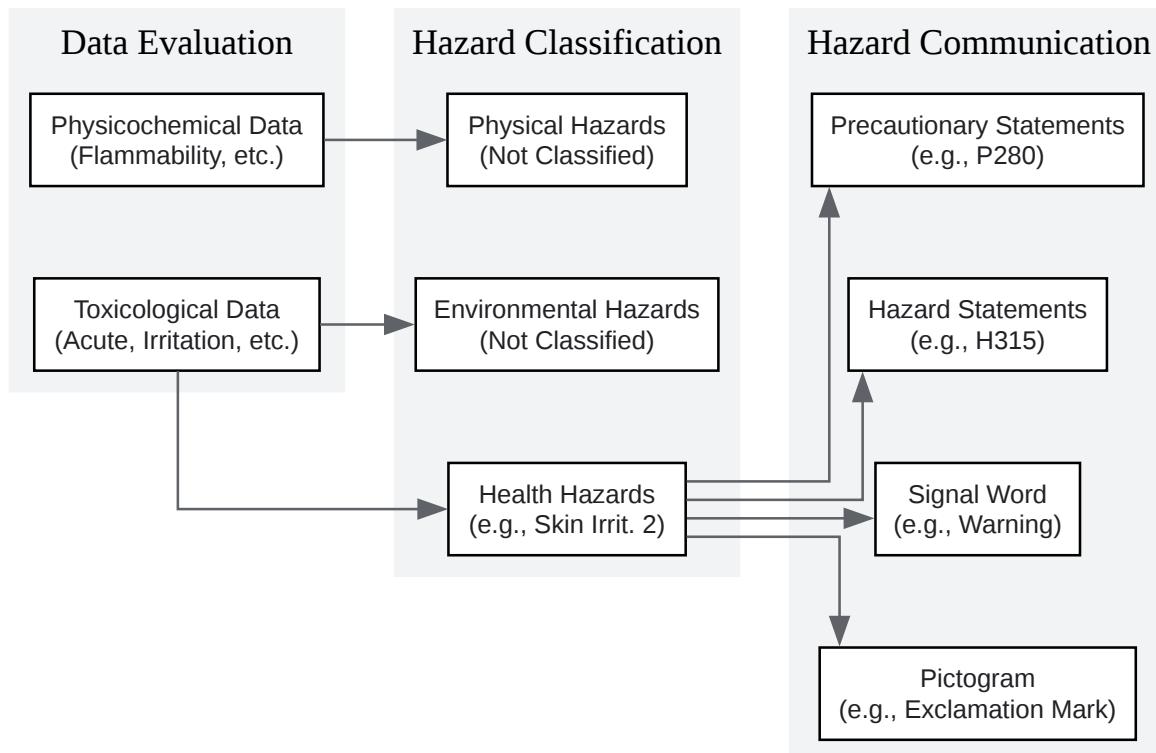
In Vitro Chromosome Aberration Test (OECD 473)

This assay evaluates the potential of a substance to cause structural chromosomal damage in mammalian cells. The general procedure is as follows:

- **Cell Culture:** Human peripheral blood lymphocytes are cultured in vitro.
- **Treatment:** The cultured cells are exposed to **Hexadecanolide** at various concentrations, both with and without S9 metabolic activation.

- Analysis: After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations. The study concluded that **Hexadecanolide** is non-clastogenic to human cells.[6]

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)


This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period. While data for **Hexadecanolide** is based on a read-across substance, the general protocol involves:

- Animal Model: Typically conducted in rats.
- Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days at three or more dose levels.
- Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, hematology, clinical biochemistry, and comprehensive histopathological examinations are performed. The No Observed Adverse Effect Level (NOAEL) is determined from this data.[6]

GHS Classification and Handling

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the safe use of chemicals.

GHS Classification Workflow

[Click to download full resolution via product page](#)

GHS Classification Workflow for **Hexadecanolide**.

According to aggregated GHS information, a significant majority of notifications report that **Hexadecanolide** does not meet the criteria for classification as a hazardous substance.^[2] However, a smaller percentage of reports classify it as causing skin irritation (Skin Irrit. 2, H315).^[2]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

- Ventilation: Handle in a well-ventilated place.^[7]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles.^[7]
 - Skin Protection: Wear impervious clothing and chemical-resistant gloves.^[7]

- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3]
- Storage: Store in a cool, dry, ventilated area away from heat sources. Keep containers tightly closed when not in use.[8]

Spill Management Protocol

A systematic approach to managing spills is essential to mitigate potential risks.

[Click to download full resolution via product page](#)

Logical Workflow for Handling a **Hexadecanolide** Spill.

In the event of a spill, the area should be evacuated, and sources of ignition removed.[8] Personnel involved in the cleanup should wear appropriate PPE. The spilled material should be contained and collected (e.g., swept up if solid) and disposed of in accordance with local regulations.[8]

First Aid Measures

In case of exposure to **Hexadecanolide**, the following first aid measures should be taken:

- Inhalation: Remove the individual to fresh air and keep them at rest. Seek medical advice if symptoms persist.[8]
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[8]
- Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
- Ingestion: Rinse the mouth with water and obtain medical advice.[8]

This guide provides a comprehensive overview of the available safety and toxicity data for **Hexadecanolide**. Researchers and professionals should always consult the most current Safety Data Sheet (SDS) for the specific product they are using and adhere to all recommended safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fda.gov [fda.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. cpsc.gov [cpsc.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. oecd.org [oecd.org]
- To cite this document: BenchChem. [Hexadecanolide: A Technical Guide to Safety, Toxicity, and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673137#safety-toxicity-and-handling-information-for-hexadecanolide\]](https://www.benchchem.com/product/b1673137#safety-toxicity-and-handling-information-for-hexadecanolide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com